REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:10]O)=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:32]>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:10][Br:32])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)SC)CO
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
46.7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred cold for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of reaction
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Half of the crude material was purified by flash chromatography (SiO2, Biotage 40M cartridge)
|
Type
|
WASH
|
Details
|
The column was eluted with an isocratic acetone/hexanes mixture (2.5%, v/v)
|
Type
|
CUSTOM
|
Details
|
No purification
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
All fractions and reaction crude
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC (Kromasil 100-5C18, 100×21.1 mm)
|
Type
|
WASH
|
Details
|
eluting with MeCN/water+0.1% TFA (51% to 62% organic in 10 min, hold 62% for 2 min, 20 mL/min)
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The desired compound azeotroped with the water
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |